molecular formula C13H17NO3 B8406569 Benzoyl-glycine-t-butyl ester

Benzoyl-glycine-t-butyl ester

Cat. No.: B8406569
M. Wt: 235.28 g/mol
InChI Key: ZCJYVNPPLFBZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoyl-glycine-t-butyl ester is a protected glycine derivative designed for use as a key building block in organic and peptide synthesis. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality, which is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to regenerate the free acid . This characteristic is crucial for multi-step synthesis, preventing unwanted side reactions and allowing for sequential deprotection strategies. The benzoyl group on the amino terminus modifies the reactivity and properties of the molecule, making it a versatile intermediate. This compound is particularly valuable in medicinal chemistry for the synthesis of peptide analogs and complex organic molecules, including the development of active pharmaceutical ingredients (APIs) and prodrugs . Its application helps researchers improve the bioavailability and stability of potential drug candidates. For research use only. Not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

tert-butyl 2-benzamidoacetate

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-11(15)9-14-12(16)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16)

InChI Key

ZCJYVNPPLFBZDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)C1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Applications
Benzoyl-glycine-t-butyl ester has been explored for its potential in anticancer therapies. Research indicates that derivatives of this compound can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. For instance, a study highlighted its role in synthesizing new anticancer compounds that target specific pathways involved in tumor growth .

Anti-inflammatory Properties
The compound has also shown promise in developing anti-inflammatory drugs. Its structural properties allow it to modulate pathways associated with inflammation, making it a candidate for treating chronic inflammatory diseases .

Peptide Synthesis

This compound serves as a crucial intermediate in peptide synthesis. It is utilized to introduce the benzoyl group into peptides, enhancing their stability and bioactivity. This application is particularly relevant in the pharmaceutical industry for producing peptide-based drugs with improved therapeutic profiles.

Application Details
AnticancerInhibits HDACs; potential for new drug development
Anti-inflammatoryModulates inflammatory pathways; candidate for chronic disease treatment
Peptide SynthesisIntroduces benzoyl group; enhances stability and bioactivity

Pharmaceutical Intermediates

The compound is utilized as an intermediate in synthesizing various pharmaceuticals, including antibiotics and anti-viral agents. Its ability to participate in further chemical reactions makes it valuable for creating complex drug molecules.

Case Studies

  • Synthesis of Rosuvastatin
    A notable application of this compound is in synthesizing Rosuvastatin, a cholesterol-lowering medication. The compound acts as an essential building block, facilitating the formation of the active pharmaceutical ingredient .
  • Development of Elobixibat
    Another case involves using this compound in the synthesis of Elobixibat, a drug aimed at treating constipation-predominant irritable bowel syndrome (IBS). The compound's role as an intermediate highlights its versatility in pharmaceutical applications .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester Group

The tert-butyl ester moiety undergoes selective cleavage under catalytic conditions. A 2023 study demonstrated that tris(4-bromophenyl)aminium radical cation (MB- +) with triethylsilane efficiently removes tert-butyl groups at ambient temperatures, achieving yields up to 95% (Table 1) .

Condition Catalyst Reagent Yield Byproduct
MB- + (30 mol%)TriethylsilaneCD3CN/DCM95%Isobutene
Acidic (TFA, 2 equiv)None-0%-
Thermal (80°C)None-PartialTris(4-BrPh)NH2

This method avoids harsh acids/bases and preserves sensitive functional groups like olefins and other esters .

Acylation Reactions

The benzoyl group acts as an acylating agent in nucleophilic substitutions. In peptide synthesis, it reacts with amines to form stable amide bonds. For example:

  • Amidation : Benzoyl-glycine-t-butyl ester reacts with glycine tert-butyl ester to yield dipeptide derivatives, though steric hindrance from the tert-butyl group reduces efficiency (25% yield) .

  • Transesterification : Under acidic conditions (e.g., HClO4), it undergoes transesterification with alcohols, enabling ester exchange .

Peptide Coupling and Modifications

The glycine backbone facilitates peptide bond formation. Key applications include:

  • Schiff Base Formation : Reacts with benzophenone imine for enantioselective alkylation, producing chiral α-amino esters (up to 98% yield) .

  • Protection/Deprotection : The tert-butyl group is selectively removed post-coupling using MB- +/triethylsilane, leaving the peptide chain intact .

Stability and Side Reactions

  • Decarboxylation Risk : Under basic conditions or prolonged heating, the tert-butyl ester may cleave, leading to decarboxylation of the glycine moiety .

  • pH Sensitivity : Aqueous workups at pH <6.0 hydrolyze the ester, necessitating neutral conditions (pH 6.5–7.5) for stability .

Comparative Reactivity with Analogues

Compound Reactivity with MB- + Ester Stability Acylation Efficiency
This compoundHigh (95% yield) Moderate Medium
Hippuric AcidLowHighHigh
Glycine Ethyl EsterN/ALowHigh

Mechanistic Insights

  • Deprotection Mechanism : MB- + activates the tert-butyl ester via single-electron transfer, forming a silyl ester intermediate that hydrolyzes to the carboxylic acid .

  • Steric Effects : The tert-butyl group slows amidation kinetics but enhances enantioselectivity in asymmetric syntheses .

Comparison with Similar Compounds

Structural Differences

The t-butyl ester group distinguishes Benzoyl-glycine-t-butyl ester from analogs like methyl or ethyl esters. Key structural comparisons include:

Compound Name CAS Molecular Formula Molecular Weight Ester Group Key Features
This compound 6456-74-2 C₁₃H₁₇NO₃ 235.28 t-butyl High steric hindrance, thermal stability
(N-BENZOYL)GLYCYLGLYCINE METHYL ESTER 51514-00-2 C₁₂H₁₄N₂O₄ 250.25 Methyl Smaller ester group, higher polarity
Ethyl 2-(2-hydroxybenzoyl)benzoate 7494-43-1 C₁₆H₁₄O₄ 270.28 Ethyl Intermediate bulk, moderate stability

Key Observations :

  • Steric Effects : The t-butyl group provides superior steric protection compared to methyl or ethyl esters, reducing enzymatic or acidic hydrolysis .
  • Polarity: Methyl esters (e.g., 51514-00-2) exhibit higher polarity, enhancing solubility in polar solvents like methanol, whereas t-butyl derivatives are more lipophilic .
  • Thermal Stability : t-Butyl esters demonstrate higher thermal stability (e.g., in GC analysis, methyl esters elute earlier due to lower boiling points) .

Reactivity and Stability

  • Hydrolysis Resistance : this compound resists hydrolysis under mildly acidic or basic conditions, making it ideal for stepwise peptide assembly. In contrast, methyl esters hydrolyze readily, as seen in glycan analysis workflows requiring labile protecting groups .
  • Synthetic Utility : The t-butyl group is cleaved selectively via strong acids (e.g., trifluoroacetic acid), whereas methyl/ethyl esters require harsher conditions (e.g., saponification), risking side reactions .

Analytical Chemistry

  • t-Butyl esters, however, require higher temperatures for elution, limiting their use in routine GC but favoring HPLC applications .
  • Glycan Analysis : t-Butyl-protected glycine derivatives are employed in glycosylation studies to stabilize intermediates during enzymatic modifications .

Q & A

Q. What statistical approaches are recommended for analyzing contradictory yield data in benzoyl-glycine-<i>t</i>-butyl ester synthesis?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outlier experiments. Use Grubbs’ test for outlier detection and Student’s <i>t</i>-test for batch-to-batch variability. Report confidence intervals (95% CI) and effect sizes to contextualize discrepancies .

Q. How should researchers address reproducibility challenges in benzoyl-glycine-<i>t</i>-butyl ester studies?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable):
  • Publish raw data in repositories (e.g., Zenodo, Figshare) with detailed metadata.
  • Specify equipment models, solvent lots, and ambient conditions in methods sections.
  • Use electronic lab notebooks (ELNs) for real-time documentation .

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